Cas no 58639-24-0 (Phenol,2-(dimethylamino)-4-(methylphenylamino)-)

Phenol,2-(dimethylamino)-4-(methylphenylamino)- structure
58639-24-0 structure
Product Name:Phenol,2-(dimethylamino)-4-(methylphenylamino)-
CAS No:58639-24-0
MF:C15H18N2O
MW:242.316223621368
CID:377905
PubChem ID:173638
Update Time:2025-04-19

Phenol,2-(dimethylamino)-4-(methylphenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-(dimethylamino)-4-(methylphenylamino)-
    • 2-(dimethylamino)-4-(N-methylanilino)phenol
    • 2-dimethylamino-4-(N-methylanilino)phenol
    • 2-(Dimethylamino)-4-[methyl(phenyl)amino]phenol
    • 2-Dimethylamino-4-(methylphenylamino)phenol
    • DTXSID30207343
    • 2-dimethylamino-4-(N-methylanilino)-phenol
    • 58639-24-0
    • Phenol, 2-(dimethylamino)-4-(methylphenylamino)-
    • Inchi: 1S/C15H18N2O/c1-16(2)14-11-13(9-10-15(14)18)17(3)12-7-5-4-6-8-12/h4-11,18H,1-3H3
    • InChI Key: BHZGTBGNEIZHIQ-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C=C1N(C)C)N(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 242.14204
  • Monoisotopic Mass: 242.141913
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.151
  • Boiling Point: 397.3°Cat760mmHg
  • Flash Point: 201°C
  • Refractive Index: 1.647
  • PSA: 26.71
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